2-[2-(3-Phenylprop-2-yn-1-yl)phenyl]naphthalene
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Overview
Description
2-[2-(3-Phenylprop-2-yn-1-yl)phenyl]naphthalene is an organic compound that features a naphthalene core substituted with a phenylpropynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Phenylprop-2-yn-1-yl)phenyl]naphthalene typically involves the coupling of a naphthalene derivative with a phenylpropynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Phenylprop-2-yn-1-yl)phenyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to convert alkynes to alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated derivatives of the naphthalene ring.
Scientific Research Applications
2-[2-(3-Phenylprop-2-yn-1-yl)phenyl]naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[2-(3-Phenylprop-2-yn-1-yl)phenyl]naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-propyn-1-ol: A related compound with a similar phenylpropynyl group but lacking the naphthalene core.
N-(3-Phenylprop-2-yn-1-yl)aniline: Another compound with a phenylpropynyl group, but with an aniline core instead of naphthalene.
Uniqueness
2-[2-(3-Phenylprop-2-yn-1-yl)phenyl]naphthalene is unique due to the presence of both a naphthalene core and a phenylpropynyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
61684-56-8 |
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Molecular Formula |
C25H18 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[2-(3-phenylprop-2-ynyl)phenyl]naphthalene |
InChI |
InChI=1S/C25H18/c1-2-9-20(10-3-1)11-8-15-22-13-6-7-16-25(22)24-18-17-21-12-4-5-14-23(21)19-24/h1-7,9-10,12-14,16-19H,15H2 |
InChI Key |
YWHWZGSLFHWGIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCC2=CC=CC=C2C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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